molecular formula C18H13ClN4O2S B2515867 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536715-12-5

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2515867
CAS No.: 536715-12-5
M. Wt: 384.84
InChI Key: FIJUGXJKRHSXSC-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H13ClN4O2S and its molecular weight is 384.84. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research has focused on the synthesis of novel acetamide derivatives, including those similar to the compound , to evaluate their antibacterial and antifungal properties. For instance, Debnath and Ganguly (2015) synthesized a series of acetamide derivatives and found some to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Structural Analysis and Interaction Studies

Saravanan et al. (2016) analyzed the crystal structure of a closely related acetamide, revealing the orientation of the chlorophenyl ring and its implications for molecular interactions (Saravanan et al., 2016). Such structural analyses contribute to understanding the compound's physical and chemical properties, potentially influencing its applications in material science or pharmaceuticals.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and evaluation of ligand-protein interactions. They also modeled the photovoltaic efficiency of these compounds, indicating their potential use in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).

Heterocyclic Synthesis

Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. Their work highlights the versatility of acetamide derivatives in synthesizing various heterocycles with excellent atom economy, demonstrating the compound's role in developing new chemical entities (Schmeyers & Kaupp, 2002).

Antioxidant Activities

Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including those structurally related to the compound of interest, and evaluated their antioxidant activity. Their findings suggest that modifications in the acetamide structure can lead to significant antioxidant properties, useful in designing new therapeutic agents (Gopi & Dhanaraju, 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its derivatives, and their potential applications in medicine.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUGXJKRHSXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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